N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
Description
N-[3-(Acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring two distinct aromatic substituents: a 3-methoxyphenyl group at the quinoline’s 2-position and a 3-acetamidophenyl group attached via the carboxamide linkage.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-16(29)26-18-8-6-9-19(14-18)27-25(30)22-15-24(17-7-5-10-20(13-17)31-2)28-23-12-4-3-11-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
VXDYZCXUQJGNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues and Positional Isomers
N-(4-Acetamidophenyl)-2-(3-Methoxyphenyl)quinoline-4-Carboxamide (Y042-3646) Substituents: 4-Acetamidophenyl (vs. 3-acetamidophenyl in the target compound) and 3-methoxyphenyl.
2-(3-Methoxyphenyl)-N-Phenylquinoline-4-Carboxamide (CAS 541521-33-9) Substituents: Phenyl group (lacking the acetamido moiety) at the carboxamide position. Key Differences: The absence of the acetamido group reduces polarity, likely decreasing aqueous solubility compared to the target compound.
Derivatives with Alkylamine and Heterocyclic Substituents
Compounds such as 5a1–5a7 (Evidences 1, 2, 6, 7) share the quinoline-4-carboxamide core but feature dimethylaminopropyl or cyclic amine side chains. For example:
- 5a1: N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazinyl)propanamido)phenyl)quinoline-4-carboxamide. Yield: 64%, Melting Point: 182.3–184.2°C, Purity: 99.4% . Comparison: The dimethylaminopropyl group introduces basicity, which may improve solubility in acidic environments (e.g., physiological pH) compared to the target compound’s neutral acetamido group.
- 5a6 : Features a branched alkylamine side chain.
Thienoquinoline and Fused-Ring Analogues
- 3-Amino-N-(4-Chlorophenyl)-6-Ethoxythieno[2,3-b]quinoline-2-Carboxamide Structure: Thiophene ring fused to quinoline, with ethoxy and chloro substituents.
Physicochemical Comparison
Notes:
- The target compound’s lack of reported synthetic data limits direct comparisons.
- Alkylamine derivatives (e.g., 5a1, 5a6) exhibit higher melting points than oil-like analogs (e.g., 5a7), suggesting acetamido groups may similarly enhance crystallinity .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antimalarial properties. Its unique structural features, including an acetylamino group and a methoxyphenyl substituent, contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.5 g/mol. The compound's structure can be represented as follows:
This structure includes:
- Quinoline core : A bicyclic aromatic compound known for its biological activities.
- Acetylamino group : Enhances solubility and may influence biological interactions.
- Methoxyphenyl substituent : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In a study involving various quinoline-2-carboxamides, compounds similar to this compound demonstrated notable activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium .
| Compound | Activity against M. tuberculosis | IC50 (µM) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | 16.3 |
| N-Cyclohexylquinoline-2-carboxamide | Higher than pyrazinamide | 12.1 |
| This compound | Not yet tested | - |
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. A study found that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is influenced by their structural modifications. The presence of the acetylamino and methoxy groups in this compound enhances its interaction with biological targets compared to other derivatives lacking these groups .
Case Studies
- In vitro Studies : A series of in vitro assays were conducted to evaluate the efficacy of various quinoline derivatives against different bacterial strains. Compounds were screened for their ability to inhibit the growth of M. tuberculosis, with several showing promising results.
- Toxicity Assessment : Toxicity studies on human cell lines indicated that while some quinoline derivatives exhibited antimicrobial activity, they maintained low toxicity levels, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
